molecular formula C9H9ClFNO B14068660 1-(2-Amino-3-fluorophenyl)-3-chloropropan-1-one

1-(2-Amino-3-fluorophenyl)-3-chloropropan-1-one

Cat. No.: B14068660
M. Wt: 201.62 g/mol
InChI Key: MOPBZIUPJKRVQD-UHFFFAOYSA-N
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Description

1-(2-Amino-3-fluorophenyl)-3-chloropropan-1-one is a chemical compound characterized by the presence of an amino group, a fluorine atom, and a chlorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-fluorophenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-fluorobenzonitrile with appropriate reagents to introduce the chloropropanone moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-fluorophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(2-Amino-3-fluorophenyl)-3-chloropropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-fluorophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-3-fluorophenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

1-(2-amino-3-fluorophenyl)-3-chloropropan-1-one

InChI

InChI=1S/C9H9ClFNO/c10-5-4-8(13)6-2-1-3-7(11)9(6)12/h1-3H,4-5,12H2

InChI Key

MOPBZIUPJKRVQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N)C(=O)CCCl

Origin of Product

United States

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